molecular formula C18H18N4O3S2 B12182751 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12182751
M. Wt: 402.5 g/mol
InChI Key: JFPLNMOBUAGUQF-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a thiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole and thiazole rings separately, followed by their coupling with the dimethoxyphenyl group under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) in the presence of perchloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and thiazole derivatives, such as:

Uniqueness

What sets N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H18N4O3S2/c1-9-14(15(23)20-18-22-21-17(27-18)10-4-5-10)26-16(19-9)11-6-7-12(24-2)13(8-11)25-3/h6-8,10H,4-5H2,1-3H3,(H,20,22,23)

InChI Key

JFPLNMOBUAGUQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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